N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c21-16-7-5-14(6-8-16)10-24-19(27)12-28-20-9-18(25-13-26-20)23-11-15-3-1-2-4-17(15)22/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSGNTAEAPUSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data tables.
Before delving into biological activity, it is essential to understand the chemical structure and properties of the compound. The molecular formula is , and it features a chlorinated phenyl group, a pyrimidine moiety, and a sulfanyl acetamide structure.
| Property | Value |
|---|---|
| Molecular Weight | 368.32 g/mol |
| Boiling Point | Predicted 525.0 ± 45.0 °C |
| Density | 1.363 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in DMSO |
| pKa | 5.23 ± 0.50 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : Research shows that derivatives with similar structures have MIC values ranging from to against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound's ability to inhibit biofilm formation has also been noted, which is crucial for preventing chronic infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Pro-apoptotic Effects : Similar compounds have shown the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanisms include cell cycle arrest and the activation of apoptotic pathways .
- Cytotoxicity : The cytotoxic effects were measured using flow cytometry, revealing that certain derivatives could induce late apoptosis or necrosis in cancer cells, with significant percentages observed in treated groups compared to controls .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Acetylcholinesterase Inhibition : Compounds with a similar structure have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Urease Activity : The inhibition of urease suggests potential applications in treating urinary tract infections by disrupting urease-producing bacteria .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Antibacterial Activity : A study focused on synthesized derivatives showed that compounds with sulfamoyl groups exhibited notable antibacterial action against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Investigation : Research into chlorpromazine analogs revealed that modifications to the chemical structure could enhance pro-apoptotic activity against various cancer cell lines, indicating a promising avenue for developing new anticancer therapeutics .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Chlorophenyl Positional Isomerism: The target compound’s 4- and 2-chlorophenyl groups contrast with analogues like ARARUI (2-Cl only) and N-(4-chlorophenyl) derivatives. Substitution at the 4-position increases steric bulk and may enhance lipophilicity compared to 2-Cl analogues . Dihedral angles between pyrimidine and phenyl rings vary significantly (42.25° vs.
Heterocyclic Core Modifications: Replacement of pyrimidine with oxadiazole () or triazolopyridazine () alters electronic properties. Thieno[3,2-d]pyrimidinone derivatives () introduce sulfur atoms and fused rings, enhancing rigidity and hydrogen-bonding capacity .
Methoxy or acetamido substituents (e.g., ) introduce polar groups that enhance water solubility and H-bond donor/acceptor capacity .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-[(4-chlorophenyl)methyl]-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:
- Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives under reflux in ethanol or DMF.
- Step 2 : Sulfur bridging using coupling agents like DCC (dicyclohexylcarbodiimide) to link the pyrimidine and acetamide moieties .
- Step 3 : Functionalization with chlorophenylmethyl groups via nucleophilic substitution or amidation.
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust pH (6.5–7.5) and temperature (60–80°C) to enhance yield (typically 65–80%). Use solvents like DCM for improved solubility .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic system with space group , unit cell parameters Å, Å) .
- Mass Spectrometry : Confirm molecular weight (490.4 g/mol) via ESI-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:
- Experimental Variables : Differences in cell lines (HEK293 vs. HeLa) or assay conditions (ATP concentration, incubation time).
- Solution : Standardize protocols (e.g., fixed ATP at 1 mM, 24-hr incubation) and validate via dose-response curves. Cross-reference with structural analogs (e.g., fluorophenyl derivatives) to identify substituent-dependent trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Modify Substituents : Replace 4-chlorophenyl with 3,5-dimethylphenyl to assess steric effects.
- Functional Group Swapping : Substitute the sulfanyl group with sulfonyl to evaluate electron-withdrawing impacts.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or CDK2. Validate with SPR (surface plasmon resonance) for kinetic parameters () .
Q. What crystallographic insights explain the compound’s conformational stability?
- Key Findings :
- Intermolecular Interactions : Hydrogen bonds between pyrimidine N-H and acetamide carbonyl (distance: 2.89 Å) stabilize the folded conformation .
- Torsional Angles : Dihedral angles between pyrimidine and chlorophenyl rings (42.25°–67.84°) influence packing efficiency and solubility .
- Application : Use Mercury (CCDC) software to model crystal packing and predict polymorphic forms.
Methodological Recommendations
- Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during amidation .
- Data Reproducibility : Share raw crystallographic data (CIF files) via repositories like Zenodo for peer validation .
- Advanced Characterization : Employ synchrotron XRD for high-resolution structural analysis of low-crystallinity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
